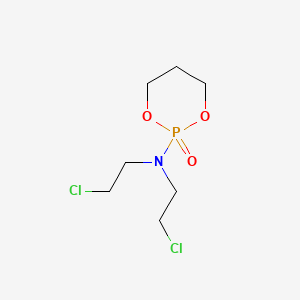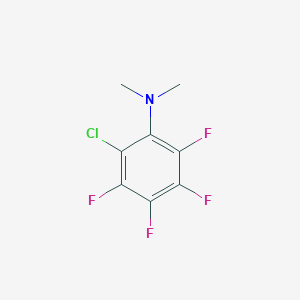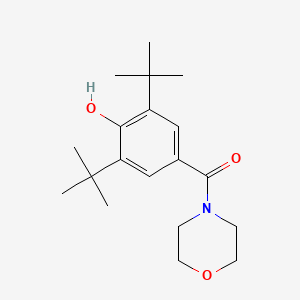![molecular formula C15H23NO2 B14500549 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol CAS No. 64259-36-5](/img/structure/B14500549.png)
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol is a complex organic compound with a unique structure that includes a phenol group, a cyclohexyl ring, and a methylaminoethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the methylaminoethyl side chain: This can be done through a substitution reaction where a suitable leaving group is replaced by the methylaminoethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyphenol: A simpler phenolic compound with similar reactivity.
Cyclohexylphenol: Lacks the methylaminoethyl side chain but shares the cyclohexyl and phenol groups.
Methylaminoethylphenol: Similar side chain but different ring structure
Uniqueness
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from simpler analogs .
Propriétés
Numéro CAS |
64259-36-5 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
3-[2-hydroxy-1-[2-(methylamino)ethyl]cyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-16-10-9-15(8-3-2-7-14(15)18)12-5-4-6-13(17)11-12/h4-6,11,14,16-18H,2-3,7-10H2,1H3 |
Clé InChI |
PZUUSCLXHYXQEP-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1(CCCCC1O)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


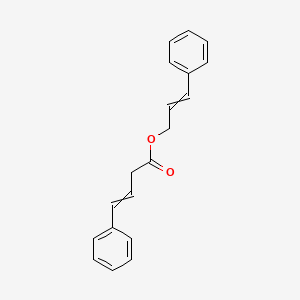

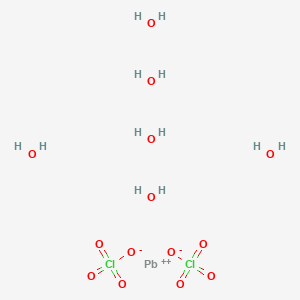
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
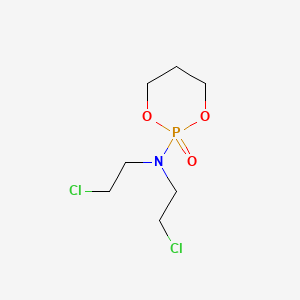
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
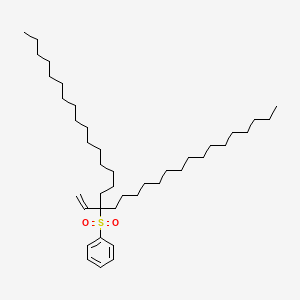
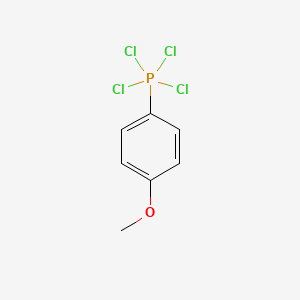

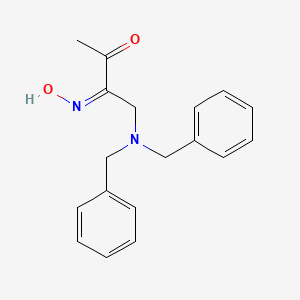
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
